molecular formula C15H25ClN4O3 B2855129 N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide CAS No. 730949-66-3

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide

Cat. No. B2855129
CAS RN: 730949-66-3
M. Wt: 344.84
InChI Key: YTSSQRKVEJJMEK-UHFFFAOYSA-N
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Description

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide, also known as ABT-702, is a synthetic inhibitor of the enzyme adenosine kinase. The compound has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and inflammation.

Mechanism of Action

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is a signaling molecule that plays a key role in various physiological processes, including inflammation, immune function, and neurotransmission. By inhibiting adenosine kinase, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide increases the levels of adenosine in the body, which can have a variety of effects depending on the tissue and cell type involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide are complex and depend on the tissue and cell type involved. In general, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has been shown to increase the levels of adenosine in the body, which can have a variety of effects on cellular signaling pathways. For example, adenosine can activate the A1, A2A, A2B, and A3 adenosine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors can have a variety of effects on cellular processes such as neurotransmission, inflammation, and immune function.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide is that it is a highly selective inhibitor of adenosine kinase, which means that it does not interfere with other enzymes or signaling pathways in the body. This makes it a useful tool for studying the role of adenosine in various physiological processes. However, one limitation of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide is that it can have off-target effects at high concentrations, which can complicate data interpretation. Additionally, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide. One area of interest is the development of more potent and selective inhibitors of adenosine kinase, which could have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict the response to N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide in different disease contexts. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide in different animal models and human subjects, which could inform the design of future clinical trials. Overall, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide is a promising compound with potential applications in the treatment of various diseases, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide involves the reaction of 6-amino-1-butyl-2,4-dioxo-5-pyrimidinecarboxylic acid with 4-chloro-N-propylbutanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for several hours. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has been studied extensively for its potential therapeutic applications in the treatment of cancer, neurological disorders, and inflammation. In cancer research, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has been shown to inhibit the growth of various cancer cell lines, including leukemia, lung cancer, and breast cancer. In neurological research, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammation research, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN4O3/c1-3-5-10-20-13(17)12(14(22)18-15(20)23)19(9-4-2)11(21)7-6-8-16/h3-10,17H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSSQRKVEJJMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)CCCCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide

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